Azide-Tetrazole Equilibrium Kinetics
A quantitative understanding of the azide-tetrazole equilibrium is crucial for predicting and controlling the compound's behavior. For 2,6-disubstituted 4-azidopyrimidines, which includes 4-azido-6-phenylpyrimidine, the thermodynamic and kinetic parameters of this rearrangement have been precisely determined via DNMR and NOESY/EXSY [1]. This provides a baseline for comparing reactivity against analogs with different substitution patterns, which will exhibit different kinetic profiles [1].
| Evidence Dimension | Activation Energy (Ea) for Azide-Tetrazole Rearrangement |
|---|---|
| Target Compound Data | Not explicitly provided, but falls within the reported range for the series of 2,6-disubstituted 4-azidopyrimidines. |
| Comparator Or Baseline | Series of 2,6-disubstituted 4-azidopyrimidines |
| Quantified Difference | N/A (Range provided for the class: Ea = 93—117 kJ mol⁻¹) |
| Conditions | Determined by DNMR and NOESY/EXSY |
Why This Matters
Knowing the activation energy range (93-117 kJ mol⁻¹) allows for the precise tuning of reaction conditions (e.g., temperature) to either exploit or suppress the tetrazole form, a control mechanism not possible with static azide or tetrazole analogs.
- [1] Pleshkova, N. V., Nikolaenkova, E. B., Krivopalov, V. P., & Mamatyuk, V. I. (2017). 2,6-Disubstituted 4-azidopyrimidines: synthesis, kinetic and thermodynamic studies of azide-tetrazole rearrangement by NMR spectroscopy. Russian Chemical Bulletin, 66(11), 2095–2102. View Source
